molecular formula C16H21IOSi B15228377 tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane

Cat. No.: B15228377
M. Wt: 384.33 g/mol
InChI Key: GXWUNPRWEKJHLS-UHFFFAOYSA-N
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Description

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane is a chemical compound with the molecular formula C16H21IOSi. It is a derivative of naphthalene, where an iodine atom is attached to the naphthalene ring, and a tert-butyl group and a dimethylsilane group are attached to the oxygen atom. This compound is used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane typically involves the reaction of 4-iodonaphthol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl((4-iodonaphthalen-1-yl)oxy)dimethylsilane is unique due to the presence of the iodine atom, which makes it more reactive in certain types of chemical reactions compared to its bromine, chlorine, or fluorine analogs.

Properties

Molecular Formula

C16H21IOSi

Molecular Weight

384.33 g/mol

IUPAC Name

tert-butyl-(4-iodonaphthalen-1-yl)oxy-dimethylsilane

InChI

InChI=1S/C16H21IOSi/c1-16(2,3)19(4,5)18-15-11-10-14(17)12-8-6-7-9-13(12)15/h6-11H,1-5H3

InChI Key

GXWUNPRWEKJHLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)I

Origin of Product

United States

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